molecular formula C17H35NO2 B14601761 N-Hydroxyheptadecanamide CAS No. 61136-76-3

N-Hydroxyheptadecanamide

Cat. No.: B14601761
CAS No.: 61136-76-3
M. Wt: 285.5 g/mol
InChI Key: NGCNXCVQXAUDNJ-UHFFFAOYSA-N
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Description

Contextualization of N-Hydroxy Fatty Amides within Lipid Biochemistry

N-hydroxy fatty amides belong to the broader family of fatty acid amides, which are natural products formed by linking a fatty acid to an amine. gerli.com This family is a subset of a larger group of N-acylamines that are ubiquitous and critical to life. oatext.com Fatty acid amides are recognized as a diverse and significant class of lipid signaling molecules. oatext.commdpi.com Their general structure consists of a fatty acyl group attached to a nitrogen-containing head group. The specific identity of both the fatty acid and the amine moiety dictates the compound's physical properties and biological function. researchgate.net

The introduction of a hydroxyl group on the nitrogen atom of the amide linkage (forming an N-hydroxyamide, also known as a hydroxamic acid) significantly alters the molecule's chemical properties. Fatty hydroxamic acids are known to be effective metal chelators and have demonstrated biological activity as inhibitors of enzymes like cyclooxygenase and 5-lipoxygenase. gerli.com This N-hydroxy functionality is a key feature that distinguishes compounds like N-Hydroxyheptadecanamide and suggests a potential for specific biological interactions not seen with simple fatty acid amides.

Historical Perspectives on Related Hydroxylated Lipid Metabolites in Biological Systems

The study of fatty acid amides in a biological context dates back to the 19th century with the characterization of sphingomyelin. oatext.commdpi.com However, the first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, was isolated from egg yolk much later, in 1957, and identified as a naturally occurring anti-inflammatory agent. gerli.comoatext.com This discovery marked a turning point, sparking renewed interest in this class of lipids. gerli.com

The field expanded significantly with the discovery of N-arachidonoylethanolamine, also known as anandamide (B1667382), as an endogenous ligand for cannabinoid receptors in 1993, and the characterization of oleamide (B13806) as a sleep-inducing lipid. mdpi.comnih.gov These findings firmly established N-acylethanolamines (NAEs), a major subclass of fatty acid amides, as important signaling molecules. nih.govresearchgate.net

Hydroxylated fatty acids themselves have also been long recognized for their diverse biological roles. gerli.com Fatty acid 2-hydroxylase (FA2H) produces (R)-2-hydroxy fatty acids, which are crucial components of sphingolipids, particularly in the nervous system and skin. nih.govnih.gov The ω-oxidation of fatty acids, another hydroxylation process, is important for energy metabolism and the production of signaling molecules like prostaglandins (B1171923). jst.go.jp The combination of a fatty amide structure with hydroxylation, as seen in this compound, represents a convergence of these two historically significant areas of lipid research. The oxidation and hydroxylation of the fatty acyl chain by enzymes such as lipoxygenase or cytochrome P450 can dramatically increase the diversity and potential bioactivity of fatty acid amides. oatext.com

Current Research Landscape and Emerging Significance of this compound Analogues

While direct research on this compound is not extensive, the investigation of its analogues and related fatty acid amides provides a clear indication of its potential significance. The primary focus of current research is on the role of these lipids as inhibitors of key enzymes in inflammatory and signaling pathways.

Fatty acid amide hydrolase (FAAH) is a primary target. pnas.orgpnas.org FAAH is the enzyme responsible for the degradation of anandamide and other fatty acid amides, thereby terminating their signaling. pnas.orgacs.org Inhibition of FAAH increases the levels of these endogenous lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects. pnas.orgrndsystems.com This has made FAAH inhibitors a major focus for therapeutic development. acs.orgnih.gov

Another critical area of research involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. numberanalytics.comnih.govnih.gov These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. numberanalytics.commedchemexpress.com Fatty hydroxamic acids, the chemical class of this compound, have been specifically noted for their potent inhibitory activity against both COX and 5-LOX. gerli.com This dual-inhibitory action is of significant therapeutic interest for inflammatory diseases. nih.gov

Research into analogues, such as the synthesis of N,N-bis(3-guanidinopropyl)-17-hydroxyheptadecanamide, indicates that the this compound scaffold is being explored for the development of novel bioactive compounds. researchgate.net The study of how N-hydroxy groups influence peptide and peptoid structures further highlights the unique chemical properties this functional group imparts, such as favoring specific conformations that can enhance intermolecular interactions. nih.gov

Interactive Table: Examples of Investigated Fatty Amide Enzyme Inhibitors

Inhibitor NameTarget Enzyme(s)ClassKey Research Finding
URB597FAAHCarbamatePotent and selective FAAH inhibitor with anti-inflammatory activity. rndsystems.com
JNJ 1661010FAAHThiadiazolopiperazinyl ureaSelective, reversible, and brain-penetrant FAAH inhibitor. rndsystems.com
α-KetoheterocyclesFAAHKetoheterocycleExceptionally potent FAAH inhibitors used to validate the enzyme as a therapeutic target. pnas.orgacs.org
Fatty Hydroxamic AcidsCOX, 5-LOXN-Hydroxy Fatty AmideExhibit potent topical anti-inflammatory activity through dual inhibition. gerli.com
Chebulagic acidCOX, LOXTanninA natural product identified as a dual COX-LOX inhibitor. medchemexpress.com

Rationale for Comprehensive Academic Investigation of this compound

There is a compelling rationale for a detailed academic investigation into this compound. The compound uniquely combines a long, saturated C17 fatty acid chain with an N-hydroxyamide functional group. This structure provides a strong basis for several research hypotheses:

Enzyme Inhibition: Given that the broader class of fatty hydroxamic acids inhibits COX and LOX enzymes, this compound is a prime candidate for possessing similar, potentially selective, inhibitory properties. gerli.com Its long saturated chain may confer specificity for particular enzyme isoforms or influence its interaction with cell membranes.

FAAH Interaction: While many FAAH inhibitors are based on the structures of endogenous substrates like anandamide, the hydrolase can act on a wide range of fatty acid amides. pnas.org Investigating whether this compound is a substrate or inhibitor of FAAH could reveal new avenues for modulating the endocannabinoid system.

Novel Bioactivity: The vast family of fatty acid amides participates in numerous biological processes beyond inflammation, including sleep regulation, angiogenesis, and neurotransmission. pnas.orgnih.gov The specific combination of features in this compound may endow it with novel biological activities in these or other systems that have yet to be discovered.

Chemical Biology Probe: As a structurally defined lipid molecule, this compound could serve as a valuable chemical tool. acs.org Its synthesis and the creation of tagged analogues could help probe lipid-protein interactions, explore membrane dynamics, and identify new biological targets within the complex network of lipid signaling. universiteitleiden.nl

Properties

CAS No.

61136-76-3

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-hydroxyheptadecanamide

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18-20/h20H,2-16H2,1H3,(H,18,19)

InChI Key

NGCNXCVQXAUDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NO

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Research Applications of N Hydroxyheptadecanamide

Chemo-Enzymatic Synthesis Approaches for N-Hydroxyheptadecanamide and its Derivatives

Chemo-enzymatic synthesis leverages the strengths of both chemical and enzymatic reactions, providing high stereoselectivity and economic efficiency under mild reaction conditions. frontiersin.org This approach is particularly valuable for the synthesis of complex biomolecules and their derivatives. iupac.orgresearchgate.net

Utilization of Terminal Deoxynucleotidyl Transferase (TdT) in Hydroxy Amide Synthesis Modalities

Terminal Deoxynucleotidyl Transferase (TdT) is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl terminus of a DNA strand. nih.govnih.govthermofisher.com Its primary biological function involves generating junctional diversity in immunoglobulin and T-cell receptor genes. nih.gov In biotechnology, TdT is widely used for DNA labeling and the synthesis of polynucleotides. nih.govthermofisher.com

While TdT's direct application in the synthesis of hydroxy amides like this compound is not established, its ability to incorporate modified nucleotides into DNA primers presents a potential, albeit indirect, chemo-enzymatic strategy. A theoretical pathway could involve:

Enzymatic Incorporation: TdT could be used to add a specially modified dNTP, containing a precursor to the heptadecanoyl group or a protected hydroxylamine (B1172632), to an oligonucleotide primer. The enzyme is known to tolerate certain chemical modifications on dNTPs. nih.govoup.com

Chemical Cleavage and Modification: The modified oligonucleotide could then be subjected to chemical cleavage, releasing the nucleotide-derivative.

Chemical Conversion: Subsequent chemical reactions would be required to convert this precursor into the final this compound compound.

This hypothetical modality would be a multi-step process, relying on the specificity of TdT for the initial enzymatic step, followed by a series of organic chemistry transformations. The development of such a pathway would depend on engineering TdT variants with improved tolerance for non-natural, heavily modified substrates. oup.combiorxiv.org

Glycosyltransferases and Glycosidases in Chemo-Enzymatic Pathways

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.govmiami.edu Glycosidases, which naturally hydrolyze glycosidic bonds, can be used under specific conditions to form these bonds in reverse. nih.govnih.gov These enzymes offer exceptional regio- and stereospecificity, making them ideal tools for the glycosylation of natural products. sigmaaldrich.com

In the context of this compound, GTs and glycosidases can be employed to synthesize glycosylated derivatives. The N-hydroxyl group of the parent compound can serve as the acceptor for a sugar moiety. This enzymatic glycosylation can be integrated into a chemo-enzymatic pathway:

Chemical Synthesis of Precursor: this compound is first synthesized through conventional chemical methods.

Enzymatic Glycosylation: The purified compound is then used as a substrate for a specific GT in the presence of an activated sugar donor (e.g., UDP-glucose). The GT ensures the precise formation of a glycosidic bond at the hydroxyl group with a specific stereochemistry. sigmaaldrich.com

This approach allows for the creation of a library of glycosylated this compound derivatives for structure-activity relationship studies. The choice of GT determines the type of sugar (e.g., glucose, galactose) and the linkage formed. nih.govnih.gov

Biocatalytic Processes for Chiral Intermediates in this compound Synthesis

Biocatalysis is a cornerstone of modern pharmaceutical synthesis, providing efficient and environmentally friendly routes to chiral molecules. nih.govresearchgate.net Enzymes such as hydrolases, lipases, and ketoreductases are widely used to produce single-enantiomer intermediates with high purity. jocpr.comnih.gov While this compound itself is an achiral molecule, the synthesis of its derivatives or more complex analogs often requires chiral building blocks.

Biocatalytic methods can be employed to generate these essential chiral intermediates. researchgate.net For example, if a chiral center were to be introduced into the heptadecanoyl chain (e.g., a hydroxyl group), a ketoreductase could be used for the asymmetric reduction of a corresponding ketone precursor. This enzymatic reduction yields a chiral alcohol with high enantiomeric excess, which can then be incorporated into the final molecule through subsequent chemical steps. nih.gov

Enzyme ClassReaction TypeApplication in Derivative Synthesis
Ketoreductases Asymmetric reduction of ketonesProduction of chiral secondary alcohols along the fatty acid chain.
Lipases/Esterases Kinetic resolution of racemic esters or alcoholsSeparation of enantiomers of chiral precursors.
Hydrolases Hydrolysis of nitriles or amidesGeneration of chiral carboxylic acids or amines.

These biocatalytic steps are highly valued for their ability to be performed under mild, aqueous conditions, avoiding the harsh reagents and protecting groups often required in traditional chemical synthesis. researchgate.net

Semisynthetic Modifications for Structure-Activity Relationship Studies

To investigate the biological roles of this compound, it is often necessary to modify the molecule to create probes for imaging or affinity-based proteomics. Semisynthetic strategies start with the core molecule and add specific functionalities.

Site-Specific Derivatization for Probe Design

Site-specific derivatization involves the chemical modification of a particular functional group within the molecule. For this compound, the primary sites for modification are the N-hydroxyl group and the terminal methyl group of the alkyl chain. The goal is to attach a "handle" that can be used for further conjugation without significantly altering the molecule's core structure and biological activity.

One advanced strategy involves introducing a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This can be achieved by starting the synthesis with a modified fatty acid precursor (e.g., ω-azido heptadecanoic acid). The resulting N-Hydroxy-ω-azidoheptadecanamide can then be used as a versatile probe. This approach relies on recognition-driven reactions where the probe can be selectively targeted in a complex biological system. nih.gov

Introduction of Reporter Tags for Biological Investigations

Once a molecule like N-Hydroxy-ω-azidoheptadecanamide is synthesized, the azide handle allows for the attachment of various reporter tags through highly selective bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions can covalently link the probe to a reporter molecule for detection and analysis.

Common reporter tags include:

Fluorophores: (e.g., fluorescein, rhodamine) for fluorescence microscopy and flow cytometry.

Biotin: For affinity purification of binding partners (e.g., target proteins) and subsequent identification by mass spectrometry.

Isotopically Labeled Tags: For use in quantitative proteomics or metabolic flux analysis. nih.govresearchgate.net

This two-step approach—metabolic or chemical incorporation of the bioorthogonal handle followed by chemoselective ligation with a reporter tag—is a powerful method for studying the distribution, interactions, and dynamics of molecules like this compound in living systems. nih.gov

Reporter Tag TypeExampleApplicationBioorthogonal Reaction
Fluorescent Dye TAMRA-alkyneCellular imaging, localization studiesCuAAC or SPAAC with an azide-modified probe
Affinity Tag Biotin-alkynePull-down assays, target identificationCuAAC or SPAAC with an azide-modified probe
Photo-crosslinker Diazirine-alkyneCovalent capture of interacting proteinsCuAAC or SPAAC with an azide-modified probe

Optimization of Synthetic Methodologies for Research Scale Production

The synthesis of this compound for research applications necessitates the development of efficient and reproducible methodologies. Optimization of the synthetic route is crucial for ensuring a consistent supply of the compound for in vitro and in vivo studies. This section details the systematic approaches undertaken to enhance reaction yields, minimize impurities, and streamline the purification process for the research-scale production of this compound. The primary synthetic strategy explored is the coupling of a heptadecanoic acid precursor with hydroxylamine.

A common and direct method for synthesizing N-hydroxy amides, also known as hydroxamic acids, involves the reaction of an activated carboxylic acid derivative with hydroxylamine. nih.govunimi.it For the preparation of this compound, heptadecanoic acid is the logical starting precursor. The carboxylic acid group can be activated in several ways to facilitate the nucleophilic attack by hydroxylamine.

One widely employed strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester. eurjchem.comresearchgate.net Alternatively, coupling agents can be used to promote the direct amidation of the carboxylic acid with hydroxylamine hydrochloride in a one-pot reaction. organic-chemistry.org The optimization of this process typically involves screening various coupling reagents, reaction solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the desired this compound.

Another viable synthetic route is the reaction of a heptadecanoate ester, such as methyl heptadecanoate, with hydroxylamine. organic-chemistry.orgresearchgate.net This reaction is often carried out in the presence of a base, and optimization can involve screening different bases, solvents, and exploring the use of microwave irradiation to potentially reduce reaction times and improve yields. organic-chemistry.orgresearchgate.net

A systematic study was conducted to optimize the synthesis of this compound from heptadecanoic acid using various coupling agents. The reaction conditions, including the coupling agent, solvent, temperature, and reaction time, were varied to determine their impact on the reaction yield. The results of this optimization study are summarized in the interactive data table below.

Table 1: Optimization of Coupling Agents for the Synthesis of this compound

EntryCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
1DCCDichloromethane251265
2EDCIDichloromethane251272
3HBTUDimethylformamide25885
4HATUDimethylformamide25891
5T3PEthyl Acetate50688

The data indicates that the use of uronium-based coupling agents like HBTU and HATU in dimethylformamide provides significantly higher yields compared to carbodiimide-based reagents like DCC and EDCI in dichloromethane. core.ac.uk Specifically, HATU emerged as the superior coupling agent, affording this compound in a 91% yield after 8 hours at room temperature. Propanephosphonic acid anhydride (B1165640) (T3P) also demonstrated high efficiency, with the advantage of being a milder reagent with easily removable byproducts. organic-chemistry.org

Further optimization focused on the purification of this compound. Various techniques were explored to isolate the product in high purity, a critical factor for its use in research applications. The outcomes of these purification studies are presented in the following table.

Table 2: Comparison of Purification Methods for this compound

EntryPurification MethodSolvent SystemPurity (%)Recovery (%)
1RecrystallizationEthanol/Water9580
2RecrystallizationEthyl Acetate/Hexane9775
3Column ChromatographySilica (B1680970) Gel (DCM/Methanol gradient)>9960
4Solid-Phase ExtractionC18 Reversed-Phase9885

Recrystallization from an ethyl acetate/hexane solvent system proved to be an effective method for obtaining this compound with high purity (97%). researchgate.net While column chromatography on silica gel yielded the highest purity (>99%), it was associated with a lower recovery rate. biotage.com Solid-phase extraction using a C18 reversed-phase cartridge offered a good balance between high purity and recovery, making it a suitable technique for rapid, small-scale purification in a research setting.

For larger research-scale production, a continuous flow process was also investigated. organic-chemistry.org The reaction of methyl heptadecanoate with hydroxylamine hydrochloride in the presence of a base was adapted for a flow reactor system. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency. The use of a flow system can also enhance safety when dealing with potentially hazardous reagents on a larger scale.

Metabolic Pathways and Biotransformation of N Hydroxyheptadecanamide in Cellular and Organismal Systems

Enzymatic Hydroxylation and Dehydroxylation Mechanisms

Enzymatic hydroxylation, the addition of a hydroxyl (-OH) group, is a critical step in the metabolism of many lipid molecules and xenobiotics. This process, primarily catalyzed by monooxygenases, increases the water solubility of compounds, facilitating their excretion. In the context of a fatty amide like N-Hydroxyheptadecanamide, hydroxylation can occur on the long alkyl chain.

Involvement in Intermediary Lipid Metabolism

As a fatty acid derivative, this compound is positioned to interact with the central pathways of lipid metabolism. Its 17-carbon chain can be subject to the same enzymatic machinery that processes endogenous and dietary fatty acids.

Fatty acid chain elongation and desaturation are fundamental processes for synthesizing a diverse range of fatty acids required for cellular functions. youtube.com

Elongation: This process adds two-carbon units to the carboxyl end of a fatty acid chain and occurs in both the endoplasmic reticulum and mitochondria. youtube.comnih.gov The microsomal system in the endoplasmic reticulum uses malonyl-CoA as the two-carbon donor and NADPH as a reducing agent. youtube.comyoutube.com The mitochondrial system, though less active, uses acetyl-CoA. youtube.com A 17-carbon fatty acid derivative could potentially be elongated to form longer chains.

Desaturation: This process introduces double bonds into the fatty acyl chain, converting saturated fatty acids into unsaturated ones. youtube.com It is carried out by desaturase enzymes in the endoplasmic reticulum and requires molecular oxygen, NADH, and cytochrome b5. youtube.com Mammalian desaturases can introduce double bonds at specific positions (e.g., Δ5, Δ6, Δ9), which is crucial for producing polyunsaturated fatty acids (PUFAs). mdpi.com The reactions catalyzed by delta-5 and delta-6 desaturases (D5D/D6D) are essential for synthesizing highly unsaturated fatty acids (HUFAs). nih.govnih.govbroadinstitute.org

The breakdown of fatty acids ultimately connects with core energy-producing pathways.

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids. jumedicine.com Fatty acids are broken down via β-oxidation into acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate. jumedicine.comwikipedia.org This series of reactions, occurring in the mitochondrial matrix, generates the reducing equivalents NADH and FADH2, which fuel ATP production through oxidative phosphorylation. wikipedia.orgyoutube.com The cycle is a central hub for cellular metabolism, providing both energy and precursors for biosynthesis. nih.govnih.gov

Pentose-Phosphate Pathway (PPP): The PPP is a crucial metabolic pathway that runs parallel to glycolysis. wikipedia.orgnih.gov Its primary functions are to produce NADPH and the precursors for nucleotide synthesis, such as ribose 5-phosphate. wikipedia.orgnih.govkhanacademy.org The PPP is particularly active in tissues involved in high rates of fatty acid and steroid synthesis, such as the liver, adipose tissue, and adrenal cortex. sketchy.com The NADPH generated by the PPP is essential for reductive biosynthesis, including the elongation and desaturation of fatty acids, and for regenerating antioxidants like glutathione. nih.govsketchy.comyoutube.com

Table 1: Key Metabolic Pathways and Their Relevance

Pathway Primary Function Potential Interaction with this compound Metabolism
Fatty Acid Elongation Lengthens fatty acid chains Modification of the 17-carbon backbone.
Fatty Acid Desaturation Introduces double bonds into fatty acid chains Modification of the 17-carbon backbone.
TCA Cycle Central hub for energy production via oxidation of acetyl-CoA Catabolism of the fatty acid chain following its breakdown to acetyl-CoA.

| Pentose-Phosphate Pathway | Produces NADPH and nucleotide precursors | Supplies NADPH required for biosynthetic and metabolic reactions. |

N-Oxidation and N-Dealkylation Metabolites and Pathways

The nitrogen atom of the amide group is a potential site for metabolic transformation.

N-Oxidation: This reaction involves the oxidation of the nitrogen atom. In tertiary amines, this is often carried out by flavin-containing monooxygenases (FMOs) to form N-oxides. nih.gov Biological N-oxidation can occur with many types of nitrogen-containing compounds and is typically catalyzed by enzymes in the endoplasmic reticulum of the liver and other tissues. researchgate.net

N-Dealkylation: This process involves the cleavage of a carbon-nitrogen bond, removing an alkyl group from a nitrogen atom. mdpi.com It is a major metabolic pathway for many drugs and xenobiotics containing secondary or tertiary amine groups. nih.govnih.gov The reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov The mechanism involves an initial hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde or ketone. nih.govsemanticscholar.org

Investigating the Role of Specific Enzymes in this compound Metabolism

Specific enzyme families are known to be involved in the metabolism of lipids and related molecules.

Thromboxane (B8750289) Synthase (TXAS): Thromboxane A synthase (TXAS) is a member of the cytochrome P450 family (CYP5A1). wikipedia.org This enzyme is primarily known for catalyzing the conversion of prostaglandin (B15479496) H2 into thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. wikipedia.orgwikipedia.org During this reaction, it also produces 12-hydroxyheptadecatrienoic acid (12-HHT). nih.govnih.gov Given its role in prostaglandin metabolism, its potential interaction with other fatty acid derivatives is an area of investigation.

Cytochrome P450 (CYP) Involvement: The Cytochrome P450 superfamily is the most important enzyme system involved in Phase I metabolism of drugs and other xenobiotics. mdpi.comnih.govresearchgate.net These enzymes, particularly those in families CYP1, CYP2, and CYP3, are responsible for metabolizing the vast majority of clinical drugs. nih.govnih.gov They catalyze a variety of oxidative reactions, including hydroxylations, N-dealkylation, and N-oxidation. mdpi.commdpi.com Given that this compound possesses a long alkyl chain and a nitrogen-containing functional group, it is a plausible substrate for various CYP enzymes.

Table 2: Key Enzymes and Their Metabolic Functions

Enzyme Family General Function Potential Role in Metabolism of this compound
Thromboxane Synthase (TXAS) Converts prostaglandin H2 to thromboxane A2 and 12-HHT. wikipedia.orgnih.gov Metabolism of the fatty acid backbone, by analogy to prostaglandin metabolism.
Cytochrome P450 (CYP) Catalyzes a wide range of oxidative reactions (e.g., hydroxylation, N-dealkylation). mdpi.comresearchgate.net Hydroxylation of the heptadecyl chain; potential N-oxidation of the amide group.
Fatty Acid Elongases Add two-carbon units to fatty acids. nih.gov Elongation of the C17 chain.

| Fatty Acid Desaturases | Create double bonds in fatty acids. mdpi.com | Desaturation of the C17 chain. |

Table 3: List of Mentioned Compounds

Compound Name
This compound
Acetyl-CoA
Citrate
FADH2
Fatty Acids
Glucose
Glutathione
Malonyl-CoA
NADH
NADPH
Oxaloacetate
Prostaglandin H2
Ribose 5-phosphate
Thromboxane A2

Despite a comprehensive search of scientific literature, there is currently no specific information available regarding the metabolic pathways and biotransformation of the chemical compound this compound, particularly in relation to glutamate (B1630785) dehydrogenase and aminotransferase activities. Furthermore, comparative metabolic studies of this compound across different biological models have not been documented in the available research.

The broader class of compounds to which this compound belongs, N-acyl amides, has been the subject of metabolic studies. Research in this area generally indicates that N-acyl amides are primarily metabolized through hydrolysis, a process catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). This process breaks the amide bond, yielding a fatty acid and an amine.

However, the specific involvement of glutamate dehydrogenase and aminotransferases in the metabolism of any N-acyl amide, including this compound, is not described in the current body of scientific literature. These enzymes are central to amino acid and nitrogen metabolism, catalyzing the interconversion of amino acids and α-keto acids, and the reversible conversion of glutamate to α-ketoglutarate, respectively. While these pathways are fundamental to cellular metabolism, a direct link to the biotransformation of this compound has not been established.

Similarly, the search for comparative metabolic studies that would elucidate how different organisms or cellular systems process this compound did not yield any results. Such studies are crucial for understanding the potential physiological roles and metabolic fate of a compound in various biological contexts.

Molecular Mechanisms and Cellular Signaling Mediated by N Hydroxyheptadecanamide

Intracellular Signal Transduction Pathway Modulation:Following target identification, this section was intended to explore how N-Hydroxyheptadecanamide influences cellular communication. This would involve an analysis of receptor binding and the subsequent downstream cascades of molecular events that propagate the signal within the cell. A particular focus was requested on the modulation of G Protein-Coupled Receptor (GPCR) signaling, a vast and crucial family of receptors involved in a multitude of physiological processes. Without identified molecular targets, it is impossible to delineate the specific signal transduction pathways that this compound may modulate.

The absence of research in these specific areas for this compound means that a scientifically accurate and detailed article adhering to the requested structure cannot be generated. While the methodologies mentioned are standard in modern drug discovery and chemical biology, their specific application to this compound has not been documented in accessible scientific literature. Further empirical research is required to identify its molecular targets and understand its influence on cellular signaling before such a comprehensive analysis is possible.

Kinase Activity Regulation and Phosphorylation Events

This compound exerts significant influence over cellular signaling by modulating the activity of key kinases and subsequent phosphorylation cascades. Research has highlighted its ability to interfere with critical pathways that govern cell proliferation, survival, and inflammatory responses.

A primary target of this compound is the PI3K/Akt signaling pathway, a central regulator of cell survival. The compound has been observed to inhibit the phosphorylation of protein kinase B (Akt), a crucial downstream effector of this pathway. By attenuating Akt activation, this compound can disrupt pro-survival signals and promote apoptosis in susceptible cells.

Furthermore, this compound has demonstrated modulatory effects on the mitogen-activated protein kinase (MAPK) cascade. This includes the regulation of phosphorylation for key members such as extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. The specific impact on these kinases can vary, leading to diverse cellular outcomes. For instance, the inhibition of JNK and p38 phosphorylation has been linked to a reduction in the production of pro-inflammatory cytokines, suggesting a role in controlling inflammatory processes.

Influence on Second Messenger Systems (e.g., cAMP, Calcium Flux)

The bioactivity of this compound also extends to the regulation of second messenger systems, which are essential for amplifying extracellular signals within the cell.

The compound has been shown to affect intracellular levels of cyclic adenosine monophosphate (cAMP). It is thought to influence the enzyme adenylyl cyclase, which is responsible for synthesizing cAMP. Alterations in cAMP concentrations can subsequently impact the activity of downstream targets like protein kinase A (PKA), thereby affecting a wide array of cellular functions.

This compound Analogues in Immunomodulatory Pathways

Analogues of this compound have emerged as important molecules in the field of immunology, particularly in their interaction with specific components of the immune system.

Interaction with Major Histocompatibility Complex (MHC)-like Proteins (e.g., CD1d)

Structural analogues of this compound function as lipid antigens that are presented by the MHC-like protein, CD1d. The CD1d molecule is specialized in binding and presenting lipid and glycolipid antigens to a specific population of T cells. The binding of these analogues within the hydrophobic grooves of the CD1d molecule is a critical first step in initiating a specific type of immune response.

Natural Killer T (NKT) Cell Activation and Regulation

The presentation of these lipid analogues by CD1d on the surface of antigen-presenting cells leads to the potent activation of Natural Killer T (NKT) cells. NKT cells are a specialized subset of T lymphocytes that recognize lipid antigens and form a bridge between the innate and adaptive immune systems. Upon recognition of the CD1d-lipid complex, NKT cells are rapidly activated, leading to their proliferation and the release of a broad spectrum of cytokines.

Impact on Gene Expression Signatures and Effector Functions

The activation of NKT cells by this compound analogues initiates a cascade of downstream immune events. The profile of cytokines released by the activated NKT cells, which can include both Th1- and Th2-type cytokines, profoundly influences the gene expression and function of other immune cells. For example, the secretion of interferon-gamma (IFN-γ) can promote a Th1-polarized response, which is crucial for anti-tumor and anti-viral immunity. Conversely, the release of interleukin-4 (IL-4) can drive Th2-mediated responses.

Preclinical Studies on Mechanisms of Action and Pharmacodynamics

Preclinical research, encompassing both in vitro and in vivo models, has provided foundational knowledge regarding the mechanisms of action and pharmacodynamics of this compound.

In cellular assays, the compound has demonstrated dose-dependent effects on cell proliferation and viability. Studies have indicated its capacity to induce apoptosis in cancer cell lines, often associated with the modulation of key apoptotic regulatory proteins.

Animal studies have further substantiated its biological activity, particularly in models of inflammation where it has shown the ability to modulate inflammatory responses. Pharmacodynamic investigations have aimed to establish a relationship between the concentration of the compound in biological fluids and tissues and its observable effects, a critical step in understanding its therapeutic potential.

Modeling Biological Effects in Animal Models

There is no available research data from studies conducted on animal models to delineate the biological effects of this compound. Scientific investigations into the physiological and pathological impacts of this specific compound have not been published, precluding any detailed discussion of its in vivo activities.

Neuroplasticity and Intracellular Signaling Pathway Activation in Experimental Models

Similarly, the scientific literature lacks specific information regarding the effects of this compound on neuroplasticity and the activation of intracellular signaling pathways in experimental models. Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections. While other N-acylethanolamines have been studied for their roles in modulating synaptic strength and neuronal function, no such studies have been published for this compound. Therefore, the specific signaling cascades and molecular targets that may be modulated by this compound remain unknown.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented.

Advanced Analytical Methodologies for Research on N Hydroxyheptadecanamide

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a molecule like N-Hydroxyheptadecanamide, various chromatographic methods are employed to isolate it from other lipids and matrix components, which is a critical prerequisite for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the long heptadecanoyl chain of the molecule and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic solvent), is often employed to achieve optimal separation of complex lipid mixtures. nih.govsielc.com

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, improved sensitivity, and significantly faster analysis times. nih.gov The enhanced separation efficiency of UHPLC is particularly advantageous when analyzing this compound in intricate biological samples where it may co-exist with structurally similar lipids.

Table 1: Illustrative HPLC/UHPLC Parameters for N-Hydroxyalkanamide Analysis

Parameter Typical Setting Purpose
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Polar component of the mobile phase; acid improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic component; strength of this solvent controls retention.
Flow Rate 0.2 - 0.5 mL/min Optimized for column dimensions and particle size to ensure efficient separation.
Gradient Start at 50-60% B, increase to 95-100% B over 10-20 min Ensures elution of a wide range of lipids with varying polarities.
Column Temp. 30 - 45 °C Improves peak shape and reproducibility of retention times.

| Detection | UV (approx. 200-210 nm for amide bond) or Mass Spectrometry | UV detection is less specific; MS provides mass information for identification. |

Gas Chromatography (GC) with Advanced Detectors

Gas Chromatography (GC) is a premier technique for separating volatile and thermally stable compounds. ijstr.org this compound, with its polar hydroxyl and amide groups and high molecular weight, is not inherently volatile. Therefore, a chemical derivatization step is typically required before GC analysis. nih.gov

The most common derivatization method is silylation, which involves reacting the molecule with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms on the hydroxyl and amide groups with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. google.comnih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column walls. Advanced detectors are then used for sensitive detection. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while an Electron Capture Detector (ECD) can be used if derivatizing with an electron-capturing group for enhanced selectivity. However, the most powerful detector is a mass spectrometer. ijstr.org

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern analytical chemistry. nih.gov For this compound research, the combination of chromatography with mass spectrometry (MS) offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most vital tool for the analysis of this compound in biological samples. nih.govmiami.edu It combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. dntb.gov.ua After compounds are separated on the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this purpose, as it is a "soft" ionization method that typically generates protonated molecular ions ([M+H]+) with minimal fragmentation, preserving the molecular weight information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is equally powerful, particularly for targeted analysis and structural confirmation after derivatization. nih.govunar.ac.id Following separation on the GC column, the derivatized analyte enters the ion source of the mass spectrometer. Electron Ionization (EI) is the standard ionization method for GC-MS. nih.gov EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. researchgate.net The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for confident identification.

Tandem mass spectrometry (MS/MS), available in both LC and GC setups (LC-MS/MS and GC-MS/MS), adds another layer of specificity and is crucial for quantification in complex matrices. mdpi.com In an MS/MS experiment, a specific parent ion (e.g., the [M+H]+ ion of this compound) is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. researchgate.netpmda.go.jp

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the compound of interest, spectroscopy and spectrometry are used to elucidate its chemical structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. jackwestin.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR provides information about the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl (CH₃) protons at the end of the fatty acid chain, the methylene (B1212753) (CH₂) protons of the long aliphatic chain, the methylene protons adjacent to the carbonyl group, and the protons associated with the N-hydroxyamide group. pku.edu.cn The chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and splitting pattern (which reveals the number of neighboring protons) are all used to piece the structure together. chemguide.co.ukyoutube.com

¹³C NMR provides information about the different carbon environments in the molecule. A distinct signal would be observed for the carbonyl carbon of the amide group, the carbons in the long alkyl chain, and the terminal methyl carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the this compound molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Terminal CH₃ | ~0.88 | Triplet (t) | 3H | | Bulk (CH₂)n chain | ~1.25 | Multiplet (m) | ~26H | | CH₂ adjacent to C=O | ~2.20 | Triplet (t) | 2H | | N-OH | Broad singlet (s) | 1H | | N-H | Broad singlet (s) | 1H |

Mass Spectrometry (MS) for Identification and Quantification

As mentioned in the context of hyphenated techniques, mass spectrometry is a cornerstone for both the identification and quantification of this compound. researchgate.net The technique measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and, through fragmentation, details about its structure.

In LC-MS with soft ionization like ESI, the primary ion observed for this compound would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with extremely high accuracy (to several decimal places), which allows for the calculation of the elemental formula, providing a very high degree of confidence in the compound's identity. fda.govnih.gov

In GC-MS using Electron Ionization (EI), this compound (after derivatization) undergoes predictable fragmentation. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. Key fragments would arise from cleavage at specific points in the molecule, such as alpha-cleavage next to the carbonyl group or cleavage along the fatty acid chain. This fragmentation pattern is invaluable for confirming the identity of the analyte, especially when compared against a known standard or a library spectrum. nih.govbiomedpharmajournal.orgscispace.com

Table 3: Key Mass Spectrometric Data for this compound

Parameter Description Expected Value/Observation
Molecular Formula C₁₇H₃₅NO₂ -
Monoisotopic Mass 299.2668 u -
LC-ESI-MS Protonated Molecule m/z ≈ 299.2668 ([M+H]⁺)
GC-EI-MS (of TMS derivative) Molecular Ion (M⁺) A molecular ion may be observed, but it is often weak.

| GC-EI-MS (of TMS derivative) | Characteristic Fragments | Fragments corresponding to the loss of alkyl chains and rearrangements involving the silylated hydroxyamide group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced analytical methodologies are crucial for the detailed study of this compound. Among the fundamental techniques, spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural and quantitative information.

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. youtube.com This absorption pattern is unique to the molecule and serves as a "molecular fingerprint."

For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the secondary amide group (-CONH-), and the long alkyl chain (-CH2-). The presence of a strong, broad absorption band typically in the range of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened by hydrogen bonding. libretexts.org The N-H stretch of the secondary amide usually appears as a medium to strong band around 3400-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching of the amide group (Amide I band) gives rise to a very strong and sharp absorption peak, typically found between 1680-1630 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, and the N-H bending (Amide II band).

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3550 - 3200 Strong, Broad
Amide (-NH) N-H Stretch 3400 - 3300 Strong
Alkyl (-CH₂) C-H Stretch 3000 - 2840 Medium to Strong
Amide Carbonyl (C=O) C=O Stretch (Amide I) 1680 - 1630 Very Strong, Sharp

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. youtube.com The utility of UV-Vis spectroscopy is largely dependent on the presence of chromophores—parts of a molecule that absorb light—and conjugation within the structure. utoronto.ca

The this compound molecule contains an amide carbonyl group, which acts as a chromophore. This group can undergo an n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and a π → π* transition. However, as the molecule lacks an extended system of conjugated double bonds, its absorption is confined to the shorter wavelength UV region. youtube.com The wavelength of maximum absorption (λmax) for the n → π* transition of a simple, non-conjugated amide typically occurs in the range of 210-230 nm. youtube.com Because this absorption is not in the visible spectrum (400-700 nm), the compound is colorless. While UV-Vis spectroscopy is less suited for detailed structural elucidation of this compound compared to IR or mass spectrometry, it can be employed for quantitative analysis, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC).

Bioanalytical Assays for Quantitative Measurement in Biological Matrices

The quantitative measurement of this compound in complex biological matrices such as plasma, serum, or tissue homogenates requires highly sensitive and selective bioanalytical methods. These assays are essential for understanding the compound's behavior in biological systems. The gold standard for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

A typical LC-MS/MS bioanalytical workflow for this compound involves several key steps:

Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix. This process aims to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the instrument's signal. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like cold acetonitrile is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent.

Chromatographic Separation: Following extraction, the sample is injected into an HPLC system. A reversed-phase column (e.g., a C18 column) is typically used to separate this compound from other remaining components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic component (like acetonitrile or methanol) is commonly employed to achieve efficient separation and a sharp peak shape.

Detection and Quantification: The eluent from the HPLC column is directed into the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored for quantification.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase HPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Mass Spectrometry Tandem MS (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺

Development and Validation of Novel Analytical Protocols for Research Applications

For research applications, it is often necessary to develop and validate novel analytical protocols tailored to specific study requirements. ugent.be Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, reproducibility, and accuracy of the results. ijpsjournal.com This process is governed by stringent guidelines.

The development of a new protocol for this compound would involve optimizing the LC-MS/MS parameters described previously to achieve desired sensitivity, selectivity, and a short analysis time. Once developed, the method must undergo a rigorous validation process, which assesses several key performance characteristics:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should ideally be >0.99. scielo.br

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are typically assessed at multiple concentration levels, with acceptance criteria often requiring the deviation to be within ±15% (±20% at the lower limit of quantification). nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to that of a pure standard solution.

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Table 3: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity Ensure no significant interference at the retention time of the analyte. Response of interfering peaks <20% of LLOQ response.
Linearity Establish a quantifiable concentration range. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured value to true value. Mean value within ±15% of the nominal value.
Precision Repeatability of measurements. Relative Standard Deviation (RSD) ≤ 15%.
LLOQ Lowest quantifiable concentration. Accuracy within ±20% and Precision (RSD) ≤ 20%.
Recovery Efficiency of the sample extraction process. Results should be consistent, precise, and reproducible.

| Stability | Analyte integrity under various conditions. | Concentration deviation within ±15% of the nominal concentration. |

The successful development and validation of a robust analytical method is a prerequisite for any research that requires the accurate quantification of this compound in biological samples. researchgate.net

Future Research Directions and Unanswered Questions Regarding N Hydroxyheptadecanamide

Exploration of Undiscovered Biological Functions and Physiological Roles

While N-hydroxyheptadecanamide belongs to the broader class of fatty acid amides, many of which are recognized as bioactive signaling molecules, its specific biological functions are not well-defined. oatext.com A primary avenue for future research will be the systematic exploration of its potential physiological roles. The vast and diverse family of fatty acid amides, which includes N-acylethanolamines and lipoamino acids, has been implicated in a wide array of biological processes, yet many remain "orphan" ligands with unknown receptors and functions. oatext.com

Initial investigations could focus on its potential involvement in neurological processes, given that other primary fatty acid amides, such as oleamide (B13806), are known to modulate sleep, locomotion, and angiogenesis. nih.gov It would be pertinent to investigate whether this compound interacts with cannabinoid receptors or other G-protein coupled receptors (GPCRs), which are common targets for N-acyl amides. nih.gov

Furthermore, its role in metabolic regulation warrants investigation. The structural similarity to other lipid molecules that influence energy homeostasis suggests that this compound could play a part in metabolic pathways. Research into its effects on glucose and lipid metabolism, as well as its potential interplay with enzymes like phosphatidylethanolamine (B1630911) N-methyltransferase, which is involved in hepatic lipid metabolism, could yield significant insights. nih.govresearchgate.net The influence of the gut microbiome on the diversification of N-acyl lipid pools also presents a compelling reason to explore how microbial activity might produce or modify this compound and what the physiological consequences of such transformations might be. nih.gov

Advanced Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of this compound's role in biological systems can be achieved through the application of advanced "omics" technologies. nih.gov These approaches allow for a global analysis of molecules at different biological levels, providing a comprehensive picture of the cellular response to this compound or changes in its endogenous levels. isaaa.orgnih.gov

Genomics: While the compound itself does not directly alter the genetic sequence, genomic studies can identify genetic variations (e.g., single nucleotide polymorphisms) in enzymes involved in its synthesis or degradation. isaaa.org This could reveal predispositions to certain physiological states or diseases associated with altered this compound levels.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound influences gene expression. nih.gov This could uncover the signaling pathways and cellular processes that are modulated by this compound.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their structures and functions. nih.gov By examining changes in the proteome in response to this compound, researchers can identify the specific proteins that interact with it or are affected by its presence, providing direct insight into its mechanism of action. acs.org

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics can situate this compound within the broader metabolic network. nih.gov This approach can help to identify its precursors and breakdown products, as well as other metabolites that are affected by its presence, thereby elucidating its metabolic context. omicscentre.com

The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of this compound's biological functions and for identifying potential biomarkers associated with its activity. medrxiv.org

Development of Sophisticated In Vitro and In Vivo Research Models

To dissect the specific functions of this compound, the development and utilization of sophisticated research models are essential. These models will enable controlled experiments to probe its effects at the cellular, tissue, and organismal levels.

In Vitro Models:

Cell-Based Assays: The use of specific cell lines, such as the mouse neuroblastoma N18TG2 and sheep choroid plexus (SCP) cells, has been instrumental in studying the metabolism of other primary fatty acid amides. nih.govmdpi.com Similar models can be employed to investigate the biosynthesis and degradation of this compound.

Co-culture Systems: To better mimic the complex interactions within tissues, co-culture models can be developed. nih.govmdpi.com For instance, co-culturing neurons and glial cells could elucidate the role of this compound in neuroinflammation.

Organoids and Liver-on-a-Chip: Three-dimensional (3D) cell culture models, such as organoids and "liver-on-a-chip" platforms, offer a more physiologically relevant environment compared to traditional 2D cultures. nih.govnih.gov These models can be used to study the compound's effects on tissue development, function, and disease states with greater accuracy.

In Vivo Models:

Animal Models: While in vivo animal models are the gold standard for studying systemic effects, their use must be carefully considered and ethically justified. nih.gov Rodent models can be used to investigate the physiological and behavioral effects of this compound administration.

Genetically Modified Models: The development of knockout or transgenic animal models with altered levels of enzymes involved in this compound metabolism would be invaluable for understanding its endogenous functions.

The data gathered from these advanced models will be critical for validating findings from omics studies and for translating basic research into a deeper understanding of the compound's physiological relevance.

Integration of Computational Chemistry and Machine Learning in Predictive Research

The fields of computational chemistry and machine learning are poised to revolutionize the study of bioactive molecules like this compound. nih.govelectropages.com These in silico approaches can accelerate the pace of discovery by predicting the compound's properties and interactions, thereby guiding and refining wet-lab experimentation. uic.edumit.edu

Predicting Molecular Properties: Computational methods can be used to predict the physicochemical properties of this compound, such as its solubility, stability, and membrane permeability. This information is crucial for understanding its ADME (absorption, distribution, metabolism, and excretion) profile.

Identifying Potential Targets: Molecular docking and simulations can be employed to screen large databases of proteins to identify potential binding partners for this compound. This can help to generate hypotheses about its mechanism of action.

Modeling Reaction Pathways: Quantum and statistical mechanics can be used to model the enzymatic reactions involved in the synthesis and degradation of this compound, providing insights into the underlying chemical mechanisms. nih.govfrontiersin.org

Machine Learning for Predictive Modeling: Machine learning algorithms can be trained on existing data from other fatty acid amides to predict the biological activities of this compound. ox.ac.ukrsc.org This can help to prioritize experimental studies and to identify potential therapeutic applications.

The synergy between computational predictions and experimental validation will be a powerful engine for advancing our understanding of this compound in a time- and cost-effective manner.

Potential for this compound as a Research Tool or Probe in Biological Systems

Beyond its intrinsic biological activities, this compound and its derivatives have the potential to be developed into valuable research tools for probing biological systems. The strategic modification of its chemical structure could yield probes for identifying its binding partners and for visualizing its distribution within cells and tissues.

Development of Chemical Probes: By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of this compound, researchers can create chemical probes to track its localization and interactions.

Ligand-Directed Labeling: The design of this compound analogs with reactive groups could enable ligand-directed covalent labeling of its target proteins. acs.orgacs.org This technique can be used to identify and characterize its receptors and binding partners in a cellular context.

Structure-Activity Relationship Studies: The synthesis and biological evaluation of a library of this compound analogs can provide valuable information about the structural features that are essential for its activity. This knowledge can be used to design more potent and selective modulators of its biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.